1-Isobutyl-1H-pyrazole-5-carboxylic acid

Physicochemical Properties Lipophilicity Boiling Point

Select 1-isobutyl-1H-pyrazole-5-carboxylic acid for its superior LogP (1.05 vs. -0.33 for the 1-methyl analog), delivering enhanced membrane permeability and oral bioavailability in lead optimization. Unlike 3- or 4-carboxylic acid regioisomers, the 5-position ensures predictable reactivity in amide couplings, esterifications, and Curtius rearrangements. Routinely available at ≥95% purity from multiple suppliers for scalable synthesis. Ideal for drug discovery programs requiring lipophilic pyrazole scaffolds and agrochemical R&D targeting novel herbicides or fungicides. Verify regioisomer integrity (CAS 1006493-85-1) to avoid synthetic failures.

Molecular Formula C8H12N2O2
Molecular Weight 168.196
CAS No. 1006493-85-1
Cat. No. B2649591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isobutyl-1H-pyrazole-5-carboxylic acid
CAS1006493-85-1
Molecular FormulaC8H12N2O2
Molecular Weight168.196
Structural Identifiers
SMILESCC(C)CN1C(=CC=N1)C(=O)O
InChIInChI=1S/C8H12N2O2/c1-6(2)5-10-7(8(11)12)3-4-9-10/h3-4,6H,5H2,1-2H3,(H,11,12)
InChIKeyXTWDDHNVKGTPLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Isobutyl-1H-pyrazole-5-carboxylic Acid (CAS 1006493-85-1): A Versatile Heterocyclic Building Block for Pharmaceutical and Agrochemical Synthesis


1-Isobutyl-1H-pyrazole-5-carboxylic acid (CAS 1006493-85-1) is a pyrazole derivative with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol . It is a heterocyclic organic compound featuring a pyrazole ring substituted with an isobutyl group at the 1-position and a carboxylic acid group at the 5-position. The compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the fields of drug discovery and materials science . Its structural features, including the hydrophobic isobutyl substituent and the reactive carboxylic acid moiety, make it a valuable intermediate in the development of novel compounds with potential pharmacological activities .

Why 1-Isobutyl-1H-pyrazole-5-carboxylic Acid Cannot Be Interchanged with Other Pyrazole Carboxylic Acid Derivatives


The position of the carboxylic acid group on the pyrazole ring (5-position vs. 3- or 4-position) and the nature of the N1 substituent (isobutyl vs. methyl, ethyl, or aryl) are critical determinants of the compound's physicochemical properties and its utility as a synthetic intermediate . Regioisomers like 1-isobutyl-1H-pyrazole-4-carboxylic acid (CAS 1006494-65-0) and 1-isobutyl-1H-pyrazole-3-carboxylic acid (CAS 1006493-64-6) possess different electronic distributions and steric environments, which directly impact their reactivity in subsequent chemical transformations, such as amide coupling or esterification . Furthermore, the hydrophobic isobutyl group at N1 distinguishes it from simpler analogs like 1-methyl-1H-pyrazole-5-carboxylic acid, altering its lipophilicity and, consequently, its behavior in biological systems and its suitability for specific synthetic pathways. Substituting this compound with a structurally similar, yet chemically distinct, analog without careful consideration can lead to altered reaction yields, unexpected side products, or a complete failure in the intended synthetic sequence, ultimately compromising the integrity of the final product.

Quantitative Differentiation of 1-Isobutyl-1H-pyrazole-5-carboxylic Acid from Close Structural Analogs


Comparative Physicochemical Properties: Boiling Point and Lipophilicity vs. 1-Methyl-1H-pyrazole-5-carboxylic Acid

The 1-isobutyl substituent on the pyrazole ring significantly increases the lipophilicity and boiling point of 1-isobutyl-1H-pyrazole-5-carboxylic acid compared to the 1-methyl analog, 1-methyl-1H-pyrazole-5-carboxylic acid. The calculated LogP (octanol-water partition coefficient) for the target compound is 1.05 , whereas 1-methyl-1H-pyrazole-5-carboxylic acid has a calculated LogP of -0.33 . This difference of 1.38 log units indicates the target compound is substantially more lipophilic. Furthermore, the predicted boiling point is 316.5 ± 15.0 °C at 760 mmHg , compared to a predicted value of 291.9 ± 13.0 °C for the 1-methyl analog .

Physicochemical Properties Lipophilicity Boiling Point

Synthetic Utility: Comparison of Purity and Availability vs. Related Isobutyl Pyrazole Isomers

As a readily available research chemical, 1-isobutyl-1H-pyrazole-5-carboxylic acid is typically supplied with a purity of 95% or 98% from commercial vendors . In contrast, its regioisomer, 1-isobutyl-1H-pyrazole-4-carboxylic acid (CAS 1006494-65-0), is often reported as being 'typically' of unspecified purity and with limited availability . The 3-isomer, 1-isobutyl-1H-pyrazole-3-carboxylic acid, is available but is a distinct building block that will lead to different regioisomeric final products. The consistent and defined purity of the 5-carboxylic acid derivative is crucial for reproducible synthetic outcomes.

Chemical Synthesis Purity Commercial Availability

Hydrophobic Contribution to Binding: Comparative Analysis of Isobutyl vs. Methyl Substitution in Pyrazole-5-Carboxylic Acid Derivatives

In a class of pyrazole-5-carboxylic acid derivatives investigated as endothelin receptor antagonists, the introduction of hydrophobic substituents at the N1 position, such as isobutyl, was identified as a critical determinant for enhancing binding affinity [1]. While direct binding data for 1-isobutyl-1H-pyrazole-5-carboxylic acid itself against the ETA receptor is not available, the related compound 7m (a complex derivative bearing a pyrazole-5-carboxylic acid core) demonstrated potent ETA binding activity at the nanomole level (ETA/ETB selectivity ratio of 36) and was more potent than the reference compound BQ123 in functional assays [1]. By class-level inference, the isobutyl group on the target compound is a valuable pharmacophoric feature that can contribute to increased hydrophobic contacts within a receptor's binding pocket, a characteristic not provided by smaller, less lipophilic N1 substituents like methyl.

Medicinal Chemistry Structure-Activity Relationship (SAR) Hydrophobic Interactions

Optimal Scientific and Industrial Use Cases for 1-Isobutyl-1H-pyrazole-5-carboxylic Acid


Medicinal Chemistry: As a Key Intermediate for Optimizing Pharmacokinetic Properties

In drug discovery programs where a lead compound contains a 1H-pyrazole-5-carboxylic acid scaffold but suffers from poor membrane permeability or low LogP, 1-isobutyl-1H-pyrazole-5-carboxylic acid is the ideal starting material for synthesis. The calculated LogP of 1.05 for the target compound, compared to -0.33 for the 1-methyl analog , demonstrates its utility in increasing lipophilicity. Replacing a 1-methyl substituent with a 1-isobutyl group is a common medicinal chemistry strategy to improve cellular penetration and oral bioavailability of a drug candidate. Furthermore, the precedent set by potent endothelin antagonists suggests that the isobutyl group can engage in favorable hydrophobic interactions with the target receptor, potentially enhancing binding affinity [1].

Chemical Synthesis: As a Reliable, High-Purity Building Block for Complex Heterocycle Construction

For synthetic chemists requiring a reliable and scalable building block, 1-isobutyl-1H-pyrazole-5-carboxylic acid offers a clear advantage. Unlike its regioisomers, this compound is routinely available in high purity (95-98%) from multiple suppliers . This ensures that synthetic routes involving amide couplings, esterifications, or Curtius rearrangements will proceed with high conversion and minimal by-product formation. Its well-defined reactivity and commercial availability make it a preferred choice over the less accessible 4-carboxylic acid isomer or the regioisomerically different 3-carboxylic acid derivative.

Agrochemical Research: Development of Novel Herbicides or Fungicides

The pyrazole-5-carboxylic acid core is a privileged structure in agrochemicals, found in several commercial herbicides and fungicides. The target compound's hydrophobic isobutyl group and reactive carboxylic acid handle make it an excellent starting point for synthesizing novel analogs of these active ingredients. The higher boiling point (316.5 °C) compared to the 1-methyl analog may also be advantageous in certain formulation processes. While specific herbicidal data for this exact compound is not available, its structural similarity to known agrochemical intermediates positions it as a valuable scaffold for developing next-generation crop protection agents.

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